2-[(propan-2-yl)(propyl)amino]ethane-1-thiol

Catalog No.
S6523464
CAS No.
36759-68-9
M.F
C8H19NS
M. Wt
161.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(propan-2-yl)(propyl)amino]ethane-1-thiol

CAS Number

36759-68-9

Product Name

2-[(propan-2-yl)(propyl)amino]ethane-1-thiol

Molecular Formula

C8H19NS

Molecular Weight

161.3
2-[(propan-2-yl)(propyl)amino]ethane-1-thiol, also known as N,N-diisopropylpropylamine-1-thiol or DIPAT, is a sulfur-containing organic compound that belongs to the family of aminothiols. DIPAT is commonly used as a reducing agent, nucleophile, and donor in various chemical reactions.
2.
DIPAT is a colorless to pale yellow liquid with a pungent odor. It has a molecular weight of 177.36 g/mol and a boiling point of 122°C. DIPAT is soluble in polar solvents like water, ethanol, and acetone. It is stable under normal conditions but can decompose upon exposure to air and light.
3.
DIPAT can be synthesized by reacting diisopropylamine with propanethiol in the presence of an acidic catalyst. The product can be purified by distillation or recrystallization. The purity and identity of DIPAT can be confirmed by various analytical techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry.
4. Analytical Methods
DIPAT can be quantified in solutions using UV-Vis spectroscopy or HPLC. Its oxidation state can be determined using cyclic voltammetry. Its binding properties to metal ions can be studied using complexometric titration or ICP-AES.
5. Biological Properties
DIPAT has been shown to have antimicrobial and antifungal properties. It also has potential as an antioxidant and anti-inflammatory agent. Studies have shown that DIPAT can protect against oxidative stress and reduce inflammation in cellular and animal models.
6.
DIPAT is generally considered safe when used in scientific experiments at appropriate concentrations. However, it can be toxic if ingested, inhaled, or absorbed through the skin. It can also cause irritation to the eyes and mucous membranes. Proper safety precautions, including wearing protective clothing and working in a well-ventilated area, should be taken when handling DIPAT.
7.
DIPAT has various applications in scientific experiments, including as a reducing agent, a nucleophile, and a thiol donor. It can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
8.
Research on DIPAT is still ongoing, with new applications and potential implications being explored. Studies are being conducted to understand its mechanisms of action and to develop new methods for its synthesis and characterization.
9.
DIPAT has potential implications in various fields of research and industry, including pharmaceuticals, agriculture, and materials science. Its unique properties make it a promising candidate for the development of new compounds and products.
10. Limitations and Future Directions
One limitation of DIPAT is its low reactivity compared to other aminothiols. Future research could focus on developing methods to increase its reactivity and expand its applications. Other potential future directions include exploring its potential as an antioxidant, investigating its effects on cellular signaling pathways, and developing new methods for its synthesis and purification.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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